ethyl 4-(5-chloro-2-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(5-chloro-2-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a dihydropyridazine derivative characterized by a 5-chloro-2-methoxybenzamido substituent at position 4 and a 4-methylphenyl group at position 1. The dihydropyridazine core, combined with these functional groups, confers unique physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c1-4-31-22(29)20-17(24-21(28)16-11-14(23)7-10-18(16)30-3)12-19(27)26(25-20)15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMMHQFBVJSVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Antimicrobial and Anticancer Potential
- Chlorine-Substituted Analogs : Ethyl 4-(2-chlorobenzamido) derivatives demonstrate moderate antimicrobial activity, likely due to halogen-mediated disruption of bacterial membranes .
- Methoxy-Substituted Analogs : Ethyl 4-(3-methoxybenzamido) derivatives show enhanced solubility, which may improve pharmacokinetics in drug delivery systems .
- Fluorine-Substituted Analogs : Fluorophenyl derivatives (e.g., 4-F) exhibit anti-inflammatory properties, suggesting the target compound’s 5-Cl-2-OMe groups could similarly modulate inflammatory pathways .
Enzyme Inhibition Mechanisms
- Pyridazine derivatives with electron-withdrawing groups (e.g., Cl, NO₂) often act as enzyme inhibitors by interacting with catalytic residues . For instance, nitro-substituted analogs in inhibit kinases with IC₅₀ values <1 µM, implying the target compound’s chlorine may confer analogous activity.
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